molecular formula C11H12N2O5 B5725265 2-nitrophenyl 4-morpholinecarboxylate CAS No. 100061-24-3

2-nitrophenyl 4-morpholinecarboxylate

Cat. No. B5725265
CAS RN: 100061-24-3
M. Wt: 252.22 g/mol
InChI Key: WHDQTDGAASCPQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-nitrophenyl 4-morpholinecarboxylate" involves multiple steps, including reactions of arylidenecyanothioacetamides with α-nitroketones or aromatic aldehydes, α-nitroketones, and cyanothioacetamide. Another method involves the reaction of 3-(4-chlorophenyl)-2-nitro-1-phenyl-2-propen-1-one with cyanothioacetamide in the presence of morpholine (Rodinovskaya, Shestopalov, & Chunikhin, 2002). Additionally, 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines with various biological activities can be synthesized through the reaction of 2-aminoethanol with aryl-bromomethyl-ketone (Rekka & Kourounakis, 2010).

Molecular Structure Analysis

The molecular and crystal structures of related compounds reveal the formation of diaminothiophenes via recyclization of morpholinium tetrahydropyridines, showing the importance of molecular arrangements in synthesis outcomes (Rodinovskaya et al., 2002). The structural analysis often involves X-ray diffraction studies to confirm the molecular geometry and intermolecular interactions.

Chemical Reactions and Properties

Compounds related to "this compound" participate in a variety of chemical reactions, including nitro reduction, cyclization, and nucleophilic substitution, leading to the formation of biologically active compounds. For instance, the catalytic six-membered cyclic transition state in aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile suggests a highly ordered transition state, indicative of the complex reaction mechanisms these compounds can undergo (Um et al., 2015).

Mechanism of Action

Safety and Hazards

The safety data sheet for 2-nitrophenyl compounds suggests that they should be used as laboratory chemicals and are not advised for food, drug, pesticide, or biocidal product use .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a benchmark reaction that can be used to assess the activity of the nanostructured materials . This reaction has been used to explore synthesized efficient catalytic nanostructured materials . Future research could focus on the development of new nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents .

properties

IUPAC Name

(2-nitrophenyl) morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-11(12-5-7-17-8-6-12)18-10-4-2-1-3-9(10)13(15)16/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDQTDGAASCPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236698
Record name 4-Morpholinecarboxylic acid, 2-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100061-24-3
Record name 4-Morpholinecarboxylic acid, 2-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100061-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinecarboxylic acid, 2-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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